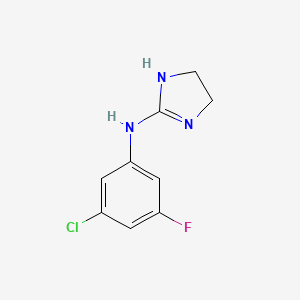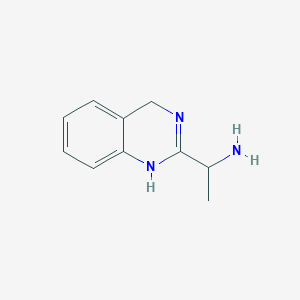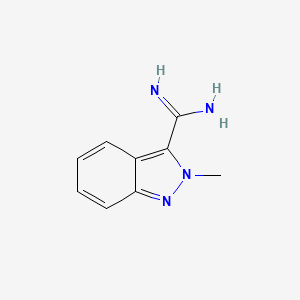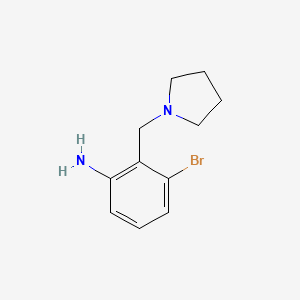
2-(Prop-2-en-1-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-en-1-yl)azetidine is a four-membered nitrogen-containing heterocycle. This compound is characterized by the presence of an azetidine ring substituted with a prop-2-en-1-yl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties. The compound’s molecular formula is C6H11N, and it has a molecular weight of 97.16 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing azetidines, including 2-(prop-2-en-1-yl)azetidine, is the aza Paternò–Büchi reaction. This reaction involves the [2 + 2] photocycloaddition between an imine and an alkene component . Another method involves the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper(II) triflate, which allows for the preparation of azetidines bearing various substituents .
Industrial Production Methods
Industrial production of azetidines often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the prop-2-en-1-yl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while reduction can produce more saturated azetidine derivatives .
Scientific Research Applications
2-(Prop-2-en-1-yl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(prop-2-en-1-yl)azetidine involves its interaction with molecular targets through its strained ring structure. This strain allows the compound to participate in various chemical reactions, including ring-opening and substitution reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: This compound is similar in structure but contains a carbonyl group, which imparts different reactivity and biological properties.
3-Allylazetidin-2-one: Another similar compound with an allyl group, used in medicinal chemistry for its unique properties.
3-(Buta-1,3-dien-1-yl)azetidin-2-one: This compound has a butadiene group, which affects its chemical behavior and applications.
Uniqueness
2-(Prop-2-en-1-yl)azetidine is unique due to its specific substitution pattern and the resulting chemical properties. Its ring strain and reactivity make it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H11N |
|---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
2-prop-2-enylazetidine |
InChI |
InChI=1S/C6H11N/c1-2-3-6-4-5-7-6/h2,6-7H,1,3-5H2 |
InChI Key |
MDJPQJBJEXXHBV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


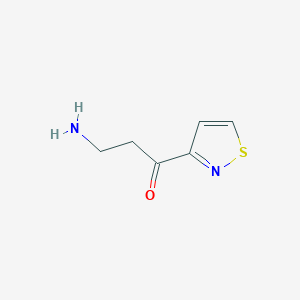
![Octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13171005.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)
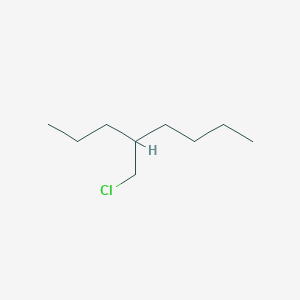
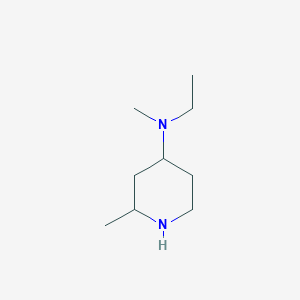
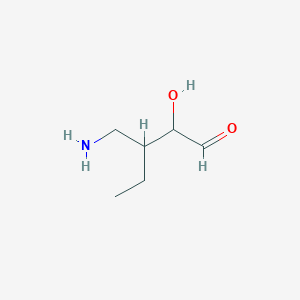
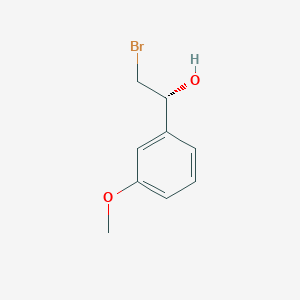
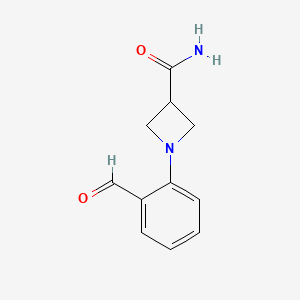
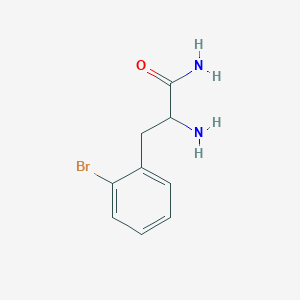
![2-{3-[(2-Oxopyrrolidin-1-yl)methyl]phenyl}acetonitrile](/img/structure/B13171043.png)
